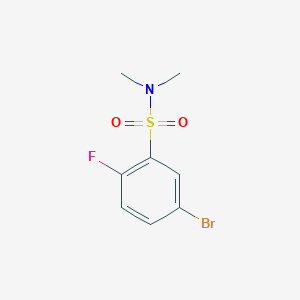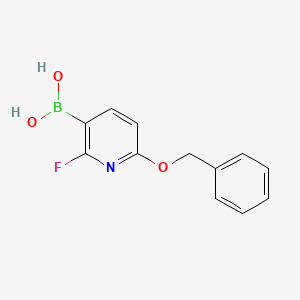
6-Benzyloxy-2-fluoropyridine-3-boronic acid
Descripción general
Descripción
6-Benzyloxy-2-fluoropyridine-3-boronic acid is a chemical compound with the molecular formula C12H11BFNO3 . It has a molecular weight of 247.03 . This compound is used in various chemical reactions and is considered a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids like 6-Benzyloxy-2-fluoropyridine-3-boronic acid often involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of pinacol boronic esters is a method that has been developed, and this approach has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis
The InChI code for 6-Benzyloxy-2-fluoropyridine-3-boronic acid is 1S/C12H11BFNO3/c14-12-10 (13 (16)17)6-7-11 (15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions . It has also been used in the protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary : This research involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The study focuses on the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Methods and Procedures : The process involves a radical approach, paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Results and Outcomes : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
2. Suzuki–Miyaura Coupling
- Application Summary : “6-Benzyloxy-2-fluoropyridine-3-boronic acid” is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .
- Methods and Procedures : The process involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation with the organoboron reagent .
- Results and Outcomes : The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
3. Heterocyclization with α-Oxocarboxylic Acids
- Application Summary : This compound can be used as a reactant in heterocyclization with α-oxocarboxylic acids . This process involves the formation of a cyclic compound through a reaction that forms a heteroatom ring .
- Methods and Procedures : The specific methods and procedures for this application would depend on the specific α-oxocarboxylic acid being used and the desired product .
- Results and Outcomes : The outcomes of this process can vary widely depending on the specific reactants and conditions used .
4. Precursor to Biologically Active Molecules
- Application Summary : “6-Benzyloxy-2-fluoropyridine-3-boronic acid” can be used as a precursor to biologically active molecules . This includes heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
- Methods and Procedures : The specific methods and procedures for this application would depend on the specific biologically active molecule being synthesized .
- Results and Outcomes : The outcomes of this process can include the synthesis of biologically active molecules with potential therapeutic applications .
5. Heterocyclization with α-Oxocarboxylic Acids
- Application Summary : This compound can be used as a reactant in heterocyclization with α-oxocarboxylic acids . This process involves the formation of a cyclic compound through a reaction that forms a heteroatom ring .
- Methods and Procedures : The specific methods and procedures for this application would depend on the specific α-oxocarboxylic acid being used and the desired product .
- Results and Outcomes : The outcomes of this process can vary widely depending on the specific reactants and conditions used .
6. Precursor to Biologically Active Molecules
- Application Summary : “6-Benzyloxy-2-fluoropyridine-3-boronic acid” can be used as a precursor to biologically active molecules . This includes heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
- Methods and Procedures : The specific methods and procedures for this application would depend on the specific biologically active molecule being synthesized .
- Results and Outcomes : The outcomes of this process can include the synthesis of biologically active molecules with potential therapeutic applications .
Direcciones Futuras
The Suzuki–Miyaura coupling reaction, which 6-Benzyloxy-2-fluoropyridine-3-boronic acid can participate in, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this reaction has led to the development of a variety of organoboron reagents tailored for specific coupling conditions . This suggests that 6-Benzyloxy-2-fluoropyridine-3-boronic acid and similar compounds will continue to be valuable in future chemical synthesis.
Propiedades
IUPAC Name |
(2-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-12-10(13(16)17)6-7-11(15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXLQBSXSPWPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxy-2-fluoropyridine-3-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



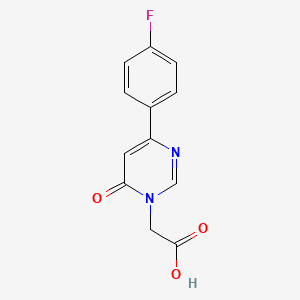
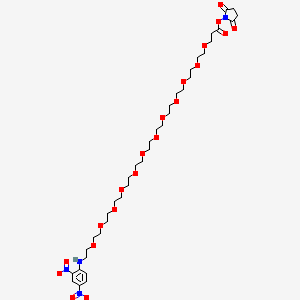

![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)
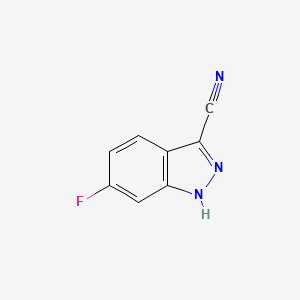
![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)
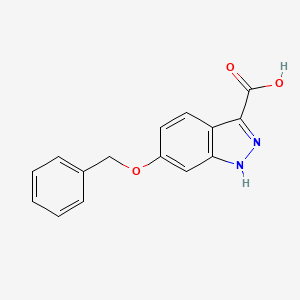
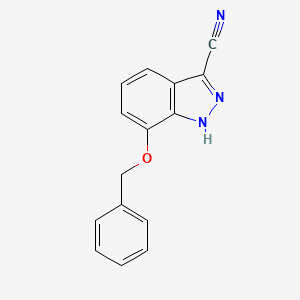
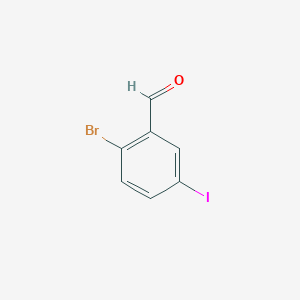
![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)
![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)
